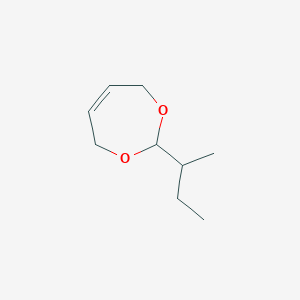
2-sec-Butyl-4,7-dihydro-1,3-dioxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sec-Butyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is characterized by a seven-membered ring containing two oxygen atoms and a sec-butyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,4-butanediol with sec-butyl aldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxepin ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-sec-Butyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2-sec-Butyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
- 4,7-Dihydro-1,3-dioxepin
- 2-Isopropyl-4,7-dihydro-1,3-dioxepin
- 2-Pentyl-4,7-dihydro-1,3-dioxepin
Uniqueness
2-sec-Butyl-4,7-dihydro-1,3-dioxepin is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules.
属性
CAS 编号 |
109892-88-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-butan-2-yl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)9-10-6-4-5-7-11-9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI 键 |
OAQMKUPQHWANQM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1OCC=CCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


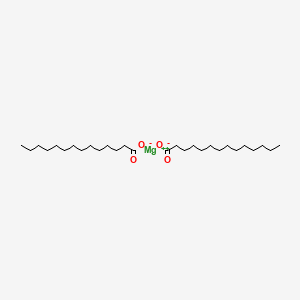
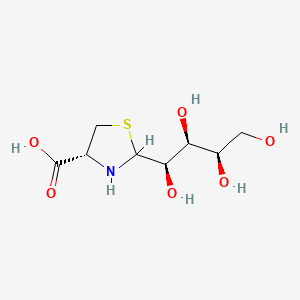
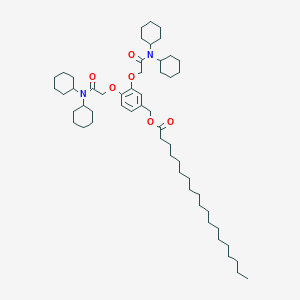
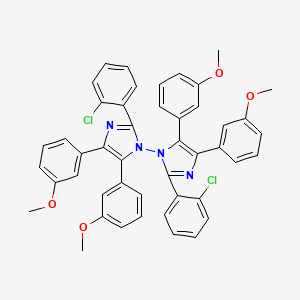
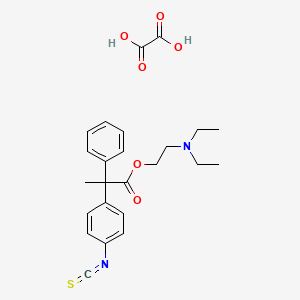

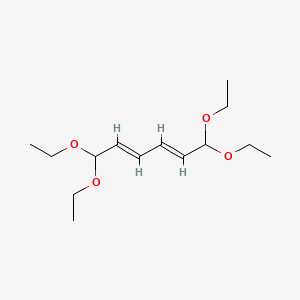


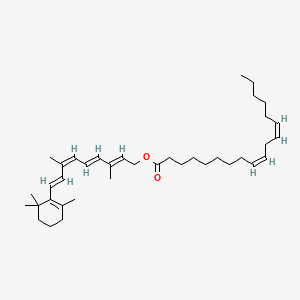
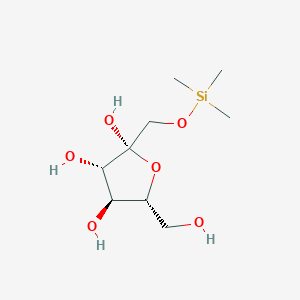
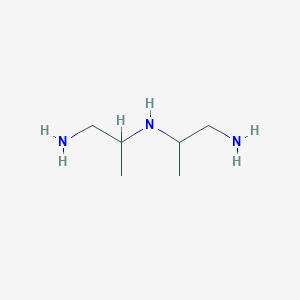
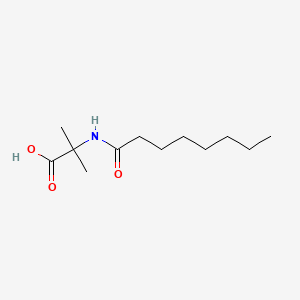
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
